5-bromo-2-chloro-4-methylbenzoic acid
Overview
Description
5-Bromo-2-chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is a white to off-white crystalline powder and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-chloro-4-methylbenzoic acid is the Sodium-glucose cotransporter-2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibiting this protein can help reduce blood glucose levels, making it a promising target for diabetes therapy .
Mode of Action
This compound interacts with its target, SGLT2, by inhibiting the reabsorption of glucose in the renal tubules . This action reduces blood glucose levels without depending on insulin . The compound’s interaction with SGLT2 can also lead to weight loss and lower blood pressure .
Biochemical Pathways
It is known that the compound plays a key role in the synthesis of a family of promising sglt2 inhibitors . These inhibitors can affect the glucose reabsorption pathway in the kidneys, leading to reduced blood glucose levels .
Result of Action
The primary result of the action of this compound is the reduction of blood glucose levels . By inhibiting SGLT2, the compound prevents the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels . This can be particularly beneficial for individuals with diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-4-methylbenzoic acid typically involves the bromination and chlorination of 4-methylbenzoic acid. One common method includes the following steps:
Bromination: 4-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: 5-bromo-2-chloro-4-carboxybenzoic acid.
Reduction: 5-bromo-2-chloro-4-methylbenzyl alcohol.
Scientific Research Applications
5-Bromo-2-chloro-4-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar structure but lacks the methyl group.
4-Methylbenzoic acid: Similar structure but lacks the bromine and chlorine atoms.
2-Chloro-4-methylbenzoic acid: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-chloro-4-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the benzene ring. This combination of substituents provides distinct chemical reactivity and properties, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
5-bromo-2-chloro-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZDFLXTHBVRGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287864 | |
Record name | 5-Bromo-2-chloro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500579-62-4 | |
Record name | 5-Bromo-2-chloro-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500579-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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